
(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride, also known as (S)-(-)-2-Pyrrolidinylmethyl-1-propanol hydrochloride, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. It is a white crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
A study focused on identifying novel hydrochloride salts of cathinones, which include structural variations related to pyrrolidine, demonstrating the importance of spectroscopic methods (GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction) in identifying and characterizing chemical compounds. These methods are essential in forensic science and pharmaceutical research for identifying novel compounds and their derivatives (Nycz et al., 2016).
Pharmacological Characterization
Another research explored the pharmacological characterization of a novel κ-opioid receptor antagonist, demonstrating the potential therapeutic applications of pyrrolidine derivatives in treating depression and addiction disorders. This highlights the significance of pyrrolidine-based compounds in developing new drugs with specific target receptor activity (Grimwood et al., 2011).
Trypanocidal Activity
Pyrrolidine derivatives were synthesized and tested for their efficacy against Trypanosoma cruzi, the protozoan parasite causing Chagas disease. This research underscores the role of pyrrolidine derivatives in developing potential therapeutic agents for parasitic infections (Balfour et al., 2017).
Chiral Auxiliary in Asymmetric Synthesis
The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol and its application as a chiral auxiliary in asymmetric aldol reactions highlight its importance in organic synthesis, providing a method to achieve stereoselective synthesis, which is crucial in the production of chiral pharmaceuticals (Hedenström et al., 2000).
Electrochemical and Ion Receptor Properties
Research into N-linked polybispyrroles based on pyrrolidine derivatives has shown promising electrochromic and ion receptor properties, indicating the potential of these compounds in electronic and sensor applications. This study exemplifies the versatility of pyrrolidine derivatives in materials science (Mert et al., 2013).
Selective Metal Ion Complexation
Studies on the selective complexation of metal ions (e.g., Am(III) stripping with PyTri-Diol) demonstrate the application of pyrrolidine derivatives in nuclear waste management and the selective recovery of valuable metals, showcasing the environmental and industrial relevance of these compounds (Wu et al., 2019).
Eigenschaften
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-2-4-7-3-1-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWALIQVUTFEWNF-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)
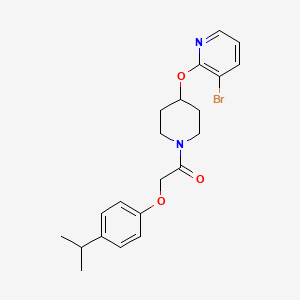
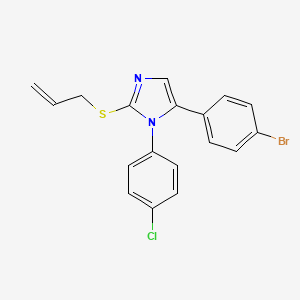
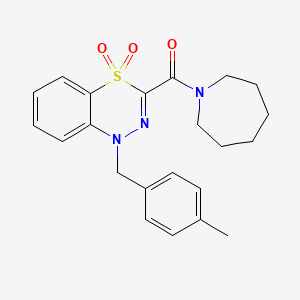
![furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2822027.png)
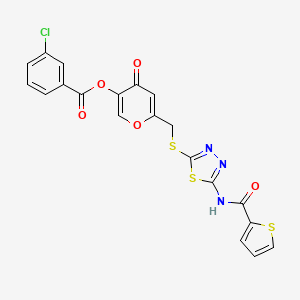
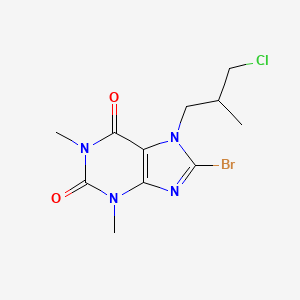
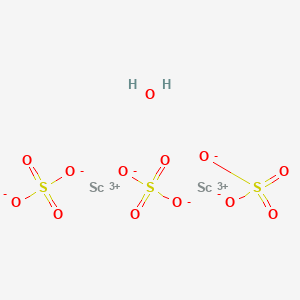
![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B2822039.png)
![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2822044.png)